(3R)-3-methylpyrrolidin-3-ol chemical properties
(3R)-3-methylpyrrolidin-3-ol chemical properties
An In-depth Technical Guide to (3R)-3-methylpyrrolidin-3-ol: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the chemical properties, synthesis, and applications of (3R)-3-methylpyrrolidin-3-ol, a valuable chiral building block in modern drug discovery and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.
Introduction: The Strategic Value of a Chiral Scaffold
(3R)-3-methylpyrrolidin-3-ol belongs to the class of substituted pyrrolidines, a five-membered nitrogen heterocycle that is a cornerstone of medicinal chemistry. The pyrrolidine ring's non-planar, sp³-rich structure allows for the exploration of three-dimensional chemical space, a critical factor in designing selective and potent therapeutic agents.[1] The specific stereochemistry of the (3R) enantiomer, combined with a tertiary alcohol and a secondary amine, provides a rigid and functionally rich scaffold for building complex molecular architectures.
This guide will elucidate the core chemical characteristics of this compound, offering a framework for its strategic deployment in research and development projects.
Caption: Chemical structure of (3R)-3-methylpyrrolidin-3-ol.
Physicochemical and Handling Properties
The physical properties of (3R)-3-methylpyrrolidin-3-ol dictate its handling, storage, and application in various solvent systems. As a hygroscopic solid, rigorous control of the experimental atmosphere is paramount to prevent water absorption, which can alter its physical state and reactivity.
| Property | Value | Source(s) |
| CAS Number | 392338-65-7 | [2] |
| Molecular Formula | C₅H₁₁NO | [3][4] |
| Molecular Weight | 101.15 g/mol | [3][4] |
| Appearance | Orange to Very Dark Brown Solid | [3] |
| Boiling Point | 60-64 °C @ 0.08 Torr | [3] |
| Density (Predicted) | 1.009 ± 0.06 g/cm³ | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| Storage Conditions | 2–8 °C under inert gas (Argon or Nitrogen) | [3] |
| Hygroscopicity | Hygroscopic | [3] |
Safe Handling Protocol
Due to the corrosive nature of the racemic compound, strict safety protocols are mandatory.[4][5]
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Engineering Controls : All manipulations should be performed within a certified chemical fume hood to avoid inhalation of any dust or vapors.
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Personal Protective Equipment (PPE) : Wear a flame-retardant lab coat, nitrile or neoprene gloves, and chemical safety goggles.
-
Dispensing : As a hygroscopic solid, dispense the compound in a glove box or under a stream of dry inert gas (e.g., argon) to minimize exposure to atmospheric moisture.
-
Spill Management : In case of a spill, decontaminate the area with an appropriate absorbent material. Avoid generating dust.
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Disposal : Dispose of waste material in a sealed, labeled container according to local and national regulations for hazardous chemical waste.
Synthesis and Spectroscopic Characterization
While specific preparations for the (3R) enantiomer are proprietary, a general retrosynthetic analysis points to a logical pathway from commercially available chiral precursors. The characterization of the final product relies on a combination of standard spectroscopic techniques.
Representative Synthetic Workflow
A plausible and efficient synthesis involves the stereoselective addition of a methyl group to a protected pyrrolidinone precursor. This approach ensures the preservation of the critical (R)-stereocenter.
Caption: A representative workflow for the synthesis of (3R)-3-methylpyrrolidin-3-ol.
Causality in Synthesis:
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Step 1 (Protection): The secondary amine is protected (e.g., as a Boc-carbamate) to prevent it from reacting with the organometallic reagent in Step 3. This ensures chemoselectivity.
-
Step 2 (Oxidation): The secondary alcohol is oxidized to a ketone. This carbonyl group is the electrophilic site for the key C-C bond formation.
-
Step 3 (Grignard Addition): The stereoselective addition of a methyl nucleophile (from MeMgBr) to the ketone creates the tertiary alcohol and the desired C-methyl stereocenter. The existing chirality in the ring directs the approach of the nucleophile.
-
Step 4 (Deprotection): Removal of the protecting group under acidic conditions liberates the secondary amine, yielding the final product.
Spectroscopic Profile
The structural integrity of (3R)-3-methylpyrrolidin-3-ol is confirmed by a suite of spectroscopic methods.[6] The predicted data below serves as a benchmark for characterization.[7]
| Technique | Predicted Data and Interpretation |
| ¹H NMR | δ (ppm): ~1.2-1.4 (s, 3H, -CH₃), ~1.8-2.2 (m, 2H, -CH₂-), ~2.8-3.2 (m, 4H, -CH₂-N-CH₂-), ~2.5-4.0 (br s, 2H, -NH and -OH). Rationale: The methyl group appears as a singlet. The four methylene protons on the pyrrolidine ring will show complex multiplets due to diastereotopicity. The NH and OH protons are typically broad and may exchange with D₂O. |
| ¹³C NMR | δ (ppm): ~25-30 (-CH₃), ~40-50 (-CH₂-), ~50-60 (-CH₂-N-), ~70-75 (Quaternary C-OH). Rationale: The chemical shifts are characteristic for an aliphatic amine. The carbon bearing the hydroxyl and methyl groups will be quaternary and shifted downfield. |
| IR Spectroscopy | ν (cm⁻¹): 3300-3500 (broad, O-H and N-H stretch), 2850-2960 (C-H stretch), 1050-1150 (C-O stretch). Rationale: The broad peak in the high-frequency region is a hallmark of hydrogen-bonded OH and NH groups. The C-O stretch confirms the presence of the alcohol. |
| Mass Spectrometry (EI) | m/z: 101 (M⁺), 86 (M⁺ - CH₃), 84 (M⁺ - OH), 57. Rationale: The molecular ion peak at m/z 101 confirms the molecular weight. Common fragmentation pathways include the loss of the methyl radical (α-cleavage) or the hydroxyl group. |
Chemical Reactivity and Strategic Applications
The dual functionality of (3R)-3-methylpyrrolidin-3-ol—a nucleophilic secondary amine and a tertiary alcohol—makes it a versatile intermediate for constructing diverse molecular libraries.
Caption: Key reaction pathways for (3R)-3-methylpyrrolidin-3-ol.
Applications in Drug Discovery
The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs. The fixed stereochemistry and functional handles of (3R)-3-methylpyrrolidin-3-ol make it an ideal starting point for generating novel drug candidates.
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CNS Disorders: The pyrrolidine ring is a common feature in drugs targeting the central nervous system. The ability to modify the amine and alcohol allows for fine-tuning of properties like polarity and blood-brain barrier permeability.
-
Inflammatory Disorders: The hydrochloride salt of the racemic mixture has been investigated for treating inflammatory conditions, suggesting the core scaffold has inherent biological activity.[3]
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Enzyme Inhibitors: Drawing parallels from its N-methylated analog, this compound is a prime candidate for synthesizing inhibitors of enzymes like DNA methyltransferases or as antagonists for receptors such as the adenosine A2A receptor.
Asymmetric Catalysis
The chiral nature and the presence of both nitrogen and oxygen donor atoms make this compound and its derivatives excellent candidates for use as chiral ligands in metal-catalyzed asymmetric reactions.[8] Coordination to a metal center creates a chiral pocket, enabling high enantioselectivity in reactions such as reductions, oxidations, and C-C bond formations.
Conclusion
(3R)-3-methylpyrrolidin-3-ol is more than a simple chemical reagent; it is a strategic tool for molecular design. Its well-defined stereochemistry, coupled with versatile functional groups, provides a robust platform for the synthesis of complex and biologically active molecules. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for unlocking its full potential in the fields of medicinal chemistry and asymmetric catalysis.
References
-
ChemBK. 1-Methylpyrrolidin-3-Ol. Available from: [Link]
-
USA Chemical Suppliers. 1-methyl-3-pyrrolidinol suppliers USA. Available from: [Link]
-
PubChem. 3-Methylpyrrolidin-3-ol. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
-
PubChem. (3S)-3-methylpyrrolidin-3-ol. National Center for Biotechnology Information. Available from: [Link]
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4899. Available from: [Link]
-
European Patent Office. EP 3415499 A1 - METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. Available from: [Link]
-
PubChem. 3-Methylpyrrolidine. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
-
University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (3R)-3-methylpyrrolidin-3-ol | 392338-65-7 [chemicalbook.com]
- 3. 3-METHYLPYRROLIDIN-3-OL CAS#: 125032-87-3 [chemicalbook.com]
- 4. 3-Methylpyrrolidin-3-ol | C5H11NO | CID 14578458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methylpyrrolidin-3-ol | 125032-87-3 [sigmaaldrich.com]
- 6. (3R)-3-methylpyrrolidin-3-ol(392338-65-7) 1H NMR spectrum [chemicalbook.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. benchchem.com [benchchem.com]




